N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide,monohydrochloride
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Overview
Description
Ortho-fluoro Furanyl fentanyl (hydrochloride) is a synthetic opioid analgesic that is structurally similar to fentanyl. It is an analytical reference standard regulated as a Schedule I compound in the United States . This compound is primarily used in research and forensic applications due to its potent opioid properties .
Preparation Methods
The synthesis of ortho-fluoro Furanyl fentanyl (hydrochloride) involves several steps. The synthetic route typically starts with the preparation of N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide. This is achieved through a series of reactions including amide formation and piperidine ring formation . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, methanol, and phosphate-buffered saline (PBS) at pH 7.2
Chemical Reactions Analysis
Ortho-fluoro Furanyl fentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under conditions involving nucleophiles or electrophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ortho-fluoro Furanyl fentanyl (hydrochloride) is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference standard for analytical methods such as mass spectrometry . In biology and medicine, it is used to study the pharmacological effects of synthetic opioids and their interactions with opioid receptors . Additionally, it is employed in forensic toxicology to identify and quantify synthetic opioids in biological samples .
Mechanism of Action
The mechanism of action of ortho-fluoro Furanyl fentanyl (hydrochloride) involves its interaction with the mu-opioid receptors in the central nervous system. Upon binding to these receptors, it mimics the effects of endogenous opioids, leading to analgesia, euphoria, and respiratory depression . The molecular targets include the mu-opioid receptors, and the pathways involved are primarily the G-protein coupled receptor signaling pathways .
Comparison with Similar Compounds
Ortho-fluoro Furanyl fentanyl (hydrochloride) is similar to other fentanyl analogs such as:
Furanylfentanyl: An opioid analgesic that is approximately one-fifth as potent as fentanyl.
Orthofluorofentanyl: Another fentanyl analog that has been sold as a designer drug.
The uniqueness of ortho-fluoro Furanyl fentanyl (hydrochloride) lies in its specific structural modifications, which confer distinct pharmacological properties and regulatory status .
Properties
CAS No. |
2749619-19-8 |
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Molecular Formula |
C24H26ClFN2O2 |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H25FN2O2.ClH/c25-21-9-4-5-10-22(21)27(24(28)23-11-6-18-29-23)20-13-16-26(17-14-20)15-12-19-7-2-1-3-8-19;/h1-11,18,20H,12-17H2;1H |
InChI Key |
MWNUNUUSWDQRTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(C2=CC=CC=C2F)C(=O)C3=CC=CO3)CCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
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